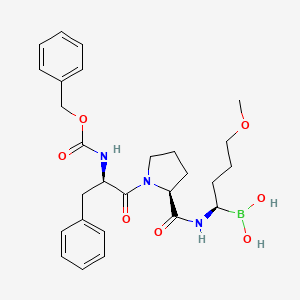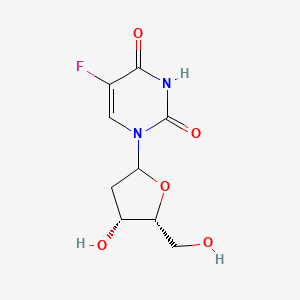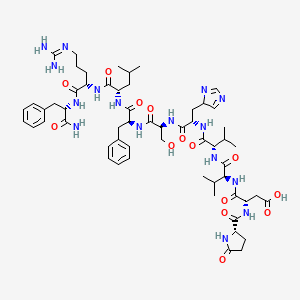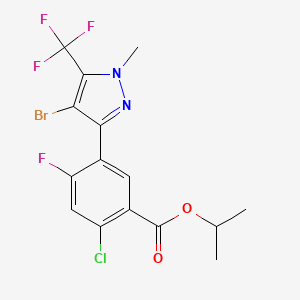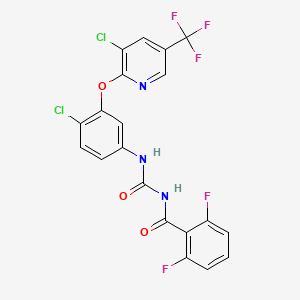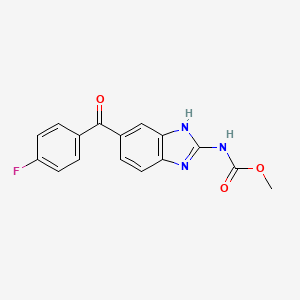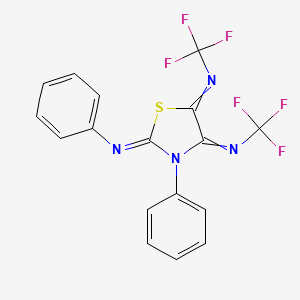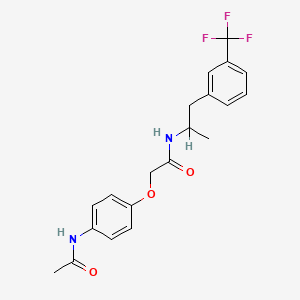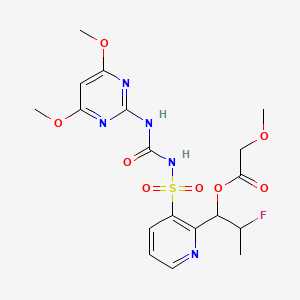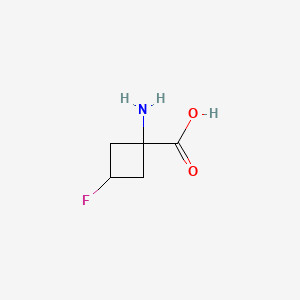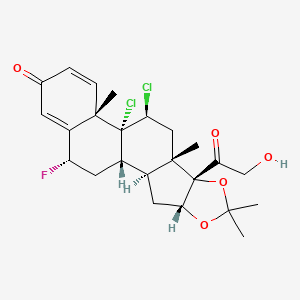
Haloperidol decanoate
Overview
Description
Haloperidol decanoate is a long-acting ester of haloperidol, a typical antipsychotic medication used primarily in the treatment of schizophrenia and other psychotic disorders . It is administered via intramuscular injection and is designed to provide a sustained release of the active drug over a period of weeks .
Mechanism of Action
Target of Action
Haloperidol decanoate primarily targets the dopamine receptor (mainly D2) in the brain . These receptors are particularly located within the mesolimbic and mesocortical systems of the brain . Dopamine receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement.
Mode of Action
This compound exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2) . By blocking these receptors, this compound inhibits the overactivity of dopamine, which is thought to be involved in the pathophysiology of schizophrenia .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the dopaminergic system within the limbic system of the brain . Overactivity of this system is associated with psychotic symptoms and states, such as schizophrenia . By antagonizing the dopamine receptor, this compound helps to restore the balance of dopamine activity, thereby alleviating the symptoms of psychosis .
Pharmacokinetics
This compound is a long-acting form of haloperidol, an antipsychotic . It is administered via intramuscular injection, and its absorption from the injection site is relatively slow . Haloperidol, the active molecule, is detectable in plasma within one hour after dosing, and peak plasma levels are obtained within three to seven days . The elimination half-life of this compound after multiple doses is approximately 21 days . The drug is metabolized in the liver, primarily through glucuronidation and CYP3A4-mediated pathways . About 30% of the drug is excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of dopamine activity in the brain . This results in the alleviation of the “positive” symptoms of schizophrenia, including hallucinations, hearing voices, aggression/hostility, disorganized speech, and psychomotor agitation . The drug can also cause movement disorders induced by dopamine-blockade, such as drug-induced parkinsonism, akathisia, dystonia, and tardive dyskinesia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic polymorphism of CYP2D6, which is involved in the metabolism of haloperidol, can lead to inter-patient variability in the pharmacokinetics of the drug and may affect therapeutic response and incidence of adverse effects . Additionally, the rate of absorption and severity of adverse effects can be affected by the injection site and the vehicle medium used for the drug .
Biochemical Analysis
Biochemical Properties
Haloperidol decanoate exerts its effects primarily through its strong antagonism of the dopamine receptor, particularly D2 receptors, within the mesolimbic and mesocortical systems of the brain . This antagonism helps to restore the balance of certain natural substances in the brain . Haloperidol also binds to alpha-1 adrenergic receptors, but with lower affinity .
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The drug’s antagonism of dopamine receptors can lead to changes in neurotransmission, impacting the function of neurons and other cells in the brain .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The drug’s primary mechanism is its antagonism of dopamine D2 receptors, which disrupts dopamine signaling and can lead to changes in the activity of various enzymes and proteins .
Temporal Effects in Laboratory Settings
The administration of this compound in sesame oil results in slow and sustained release of haloperidol . The plasma concentrations of haloperidol gradually rise, reaching a peak at about 6 days after the injection, and falling thereafter, with an apparent half-life of about 3 weeks . Steady-state plasma concentrations are achieved within 2 to 4 months in patients receiving monthly injections .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For example, low-dose treatment with haloperidol has been shown to have moderately beneficial cognitive effects in an animal model of the attentional impairments of schizophrenia .
Metabolic Pathways
This compound undergoes hydrolysis by plasma and/or tissue esterases to form haloperidol and decanoic acid . Subsequently, haloperidol is metabolized in the liver, with the main routes of metabolism being oxidative N-dealkylation, and reduction of the ketone group to form reduced haloperidol .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the bloodstream . After being injected into muscle tissues, it is slowly absorbed into circulation and distributed throughout the body .
Subcellular Localization
Given its mechanism of action, it is likely that the drug localizes to areas of the cell where dopamine receptors are present, such as the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Haloperidol decanoate is synthesized by esterification of haloperidol with decanoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, this compound is produced by reacting haloperidol with decanoic acid in the presence of a suitable catalyst and solvent. The reaction mixture is then purified through crystallization or chromatography to obtain the final product . The compound is formulated in sesame oil for intramuscular injection, ensuring a slow and sustained release of the drug .
Chemical Reactions Analysis
Types of Reactions
Haloperidol decanoate primarily undergoes hydrolysis and metabolic reactions in the body. The ester bond is hydrolyzed by esterases to release the active drug, haloperidol .
Common Reagents and Conditions
Hydrolysis: Esterases in the body catalyze the hydrolysis of this compound to haloperidol and decanoic acid.
Metabolism: Haloperidol undergoes hepatic metabolism primarily through glucuronidation and reduction.
Major Products Formed
Hydrolysis: Haloperidol and decanoic acid.
Metabolism: Various metabolites including reduced haloperidol and haloperidol glucuronide.
Scientific Research Applications
Haloperidol decanoate is extensively used in clinical research for the treatment of schizophrenia and other psychotic disorders. It is also used in studies investigating the pharmacokinetics and pharmacodynamics of long-acting antipsychotic medications . Additionally, it serves as a model compound in the development of other long-acting injectable formulations .
Comparison with Similar Compounds
Similar Compounds
- Fluphenazine decanoate
- Zuclopenthixol decanoate
- Flupentixol decanoate
- Aripiprazole lauroxil
- Paliperidone palmitate
Uniqueness
Haloperidol decanoate is unique in its high potency and long duration of action compared to other typical antipsychotics . It is particularly effective in managing the positive symptoms of schizophrenia, such as hallucinations and delusions, with a relatively lower incidence of sedation and weight gain compared to some other antipsychotics .
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41ClFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTXTARXLVFHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224951 | |
| Record name | Haloperidol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74050-97-8 | |
| Record name | Haloperidol decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74050-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haloperidol decanoate [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloperidol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOPERIDOL DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC20PJ4101 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Haloperidol decanoate?
A: this compound itself is a prodrug, meaning it is inactive until metabolized in the body. It is hydrolyzed to its active form, haloperidol, which exerts its antipsychotic effects primarily by blocking dopamine D2 receptors in the brain. [, , , ]
Q2: How does dopamine D2 receptor blockade lead to the therapeutic effects seen in schizophrenia?
A: While the exact mechanisms are still being investigated, it is believed that excessive dopamine activity in certain brain regions contributes to the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2 receptors, haloperidol helps to reduce this excessive dopaminergic activity. [, , , ]
Q3: Does this compound have any other effects on the dopaminergic system?
A: Research in rats suggests that long-term treatment with this compound can lead to tolerance to the acute effects of haloperidol on dopamine turnover in the striatum, limbic area, and frontal cortex. []
Q4: What is the pharmacokinetic profile of this compound?
A: After intramuscular injection, this compound is slowly released from the injection site, providing a sustained release of haloperidol over several weeks. This sustained release is achieved through the gradual hydrolysis of the decanoate ester, yielding the active haloperidol. [, , , , ]
Q5: How does the route of administration affect the pharmacokinetics of this compound?
A: this compound is designed for intramuscular administration only. Oral ingestion of this compound is not recommended and its bioavailability via this route is unknown. []
Q6: Does the duration of treatment with this compound affect its pharmacokinetic profile?
A: Research in schizophrenic patients suggests that steady-state plasma levels of haloperidol are typically reached within three months of initiating treatment with this compound injections administered every four weeks. []
Q7: What is the clinical significance of the relationship between haloperidol plasma concentration and D2 receptor occupancy?
A: Monitoring haloperidol plasma concentrations could potentially serve as a surrogate marker for D2 receptor occupancy, aiding clinicians in optimizing low-dose treatment regimens with this compound. []
Q8: How does long-term treatment with this compound compare to oral haloperidol in terms of efficacy?
A: Clinical trials indicate that this compound, when administered in monthly injections at a dosage equivalent to 9.4 to 15 times the daily oral dose, is at least as effective as oral haloperidol in controlling the symptoms of schizophrenia. []
Q9: What is the evidence for the effectiveness of this compound in schizophrenia?
A: Numerous clinical trials, including placebo-controlled studies and comparisons with other antipsychotics, have demonstrated the efficacy of this compound in reducing symptoms and preventing relapse in schizophrenia. [, , , , , , , , , ]
Q10: What are the advantages of using this compound over oral antipsychotics?
A: A key advantage of this compound is its long-acting formulation, allowing for monthly injections instead of daily oral administration. This is particularly beneficial for patients who struggle with medication adherence, a common challenge in schizophrenia management. [, , , , ]
Q11: Are there any differences in efficacy between this compound and other long-acting injectable antipsychotics?
A: Studies comparing this compound to other depot antipsychotics, such as fluphenazine decanoate, have generally not found significant differences in clinical outcomes, suggesting that the choice of depot medication could be tailored to individual patient needs and preferences. [, , , , , ]
Q12: What is the role of this compound in the long-term management of schizophrenia?
A: Due to its effectiveness in preventing relapse and the improved adherence associated with long-acting injections, this compound plays a crucial role in the long-term maintenance therapy of schizophrenia, contributing to reduced hospitalization rates and improved quality of life for patients. [, , , , ]
Q13: What are the potential side effects associated with this compound?
A: As with all antipsychotic medications, this compound can cause side effects, with extrapyramidal symptoms (EPS) being among the most common. These can include tremors, muscle stiffness, and restlessness. [, , , , , ]
Q14: How does the incidence of extrapyramidal symptoms with this compound compare to other antipsychotics?
A: Clinical trials have shown that the incidence of extrapyramidal symptoms with this compound is generally similar to that observed with other typical antipsychotics, and may be lower than with some first-generation depot antipsychotics. [, , , , ]
Q15: Are there any strategies to minimize the risk of extrapyramidal symptoms with this compound?
A: Using the lowest effective dose, gradual dose titration, and co-administration of anticholinergic medications can help manage extrapyramidal symptoms. Switching to a different antipsychotic may be necessary in some cases. [, , , ]
Q16: Are there any long-term risks associated with this compound treatment?
A: Long-term use of this compound, similar to other typical antipsychotics, has been associated with a risk of developing tardive dyskinesia, a potentially irreversible movement disorder. Regular monitoring for movement disorders is essential during long-term treatment. []
Q17: Are there any specific considerations for the use of this compound in elderly patients?
A: Elderly patients may be more sensitive to the side effects of antipsychotics, including this compound. Careful dose adjustments and close monitoring are crucial in this population. []
Q18: What are some areas of ongoing research related to this compound?
A: Ongoing research focuses on optimizing dosing strategies, exploring the potential of intermittent low-dose treatment, developing new long-acting formulations with improved pharmacokinetic profiles, and identifying biomarkers to personalize treatment and predict treatment response. [, , ]
Q19: What is the potential role of pharmacogenomics in this compound treatment?
A: Pharmacogenomic research aims to identify genetic variations that influence this compound metabolism and response, potentially leading to more personalized and effective treatment strategies. []
Q20: Are there any new drug delivery systems being investigated for this compound?
A: Researchers are exploring novel drug delivery technologies, such as nanoparticles and microspheres, to further improve the pharmacokinetic profile and potentially reduce the dosing frequency of this compound. [, ]
Q21: What is the impact of this compound on healthcare resource utilization?
A: Studies suggest that the use of this compound, by reducing relapse rates and hospitalizations, can lead to significant cost savings for healthcare systems. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


